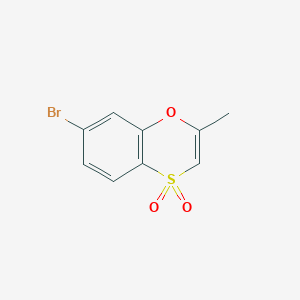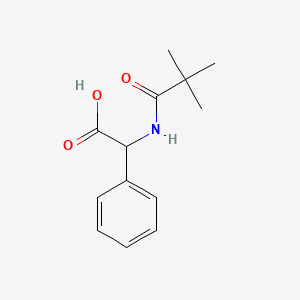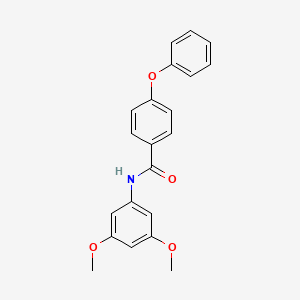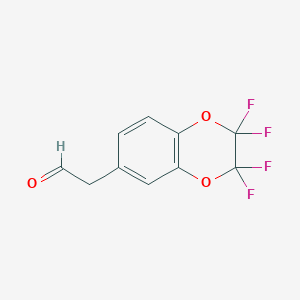
Mycophenolate (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mycophenolate sodium is a potent immunosuppressant agent primarily used to prevent organ transplant rejection and treat autoimmune diseases. It is the sodium salt form of mycophenolic acid, which was initially derived from the mold Penicillium stoloniferum. Mycophenolate sodium is known for its ability to inhibit lymphocyte proliferation, making it a valuable drug in immunosuppressive therapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of mycophenolate sodium involves the esterification of mycophenolic acid. One common method includes dissolving mycophenolic acid in a solvent such as dimethyl sulfoxide or acetonitrile, followed by the addition of a sodium ion source. The reaction mixture is then stirred and heated under controlled conditions to yield mycophenolate sodium .
Industrial Production Methods: Industrial production of mycophenolate sodium typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to isolate the final product .
化学反应分析
Types of Reactions: Mycophenolate sodium undergoes various chemical reactions, including:
Oxidation: Mycophenolate sodium can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in mycophenolate sodium.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce alkyl or halogen groups .
科学研究应用
Mycophenolate sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Mycophenolate sodium is used in cell culture studies to investigate its effects on lymphocyte proliferation.
Medicine: It is widely used in clinical research to develop new immunosuppressive therapies for organ transplantation and autoimmune diseases.
Industry: Mycophenolate sodium is used in the pharmaceutical industry for the production of immunosuppressive drugs
作用机制
Mycophenolate sodium exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a depletion of guanosine nucleotides, which are essential for DNA and RNA synthesis in lymphocytes. As a result, mycophenolate sodium suppresses the proliferation of T and B lymphocytes, thereby reducing the immune response .
相似化合物的比较
Mycophenolate mofetil: A prodrug of mycophenolic acid, it is hydrolyzed to mycophenolic acid in the body.
Azathioprine: Another immunosuppressant used in organ transplantation and autoimmune diseases.
Methotrexate: An antimetabolite and antifolate drug used in cancer therapy and autoimmune diseases
Comparison:
Mycophenolate sodium vs. Mycophenolate mofetil: Mycophenolate sodium provides a delayed release of mycophenolic acid in the small intestine, potentially reducing gastrointestinal side effects compared to mycophenolate mofetil.
Mycophenolate sodium vs. Azathioprine: Mycophenolate sodium is more selective in inhibiting lymphocyte proliferation, whereas azathioprine has broader immunosuppressive effects.
Mycophenolate sodium vs. Methotrexate: Mycophenolate sodium specifically targets IMPDH, while methotrexate inhibits dihydrofolate reductase, affecting a different pathway in nucleotide synthesis.
Mycophenolate sodium stands out due to its specific mechanism of action and its effectiveness in preventing organ transplant rejection and treating autoimmune diseases.
属性
IUPAC Name |
sodium;6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6.Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;/h4,20H,5-8H2,1-3H3,(H,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZYTHNHLLSNIK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NaO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride](/img/structure/B12507220.png)
![2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid](/img/structure/B12507228.png)
![5-Phenyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1,3,5-trien-8-one](/img/structure/B12507241.png)
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate](/img/structure/B12507248.png)



![4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12507272.png)

![2-[1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-1-methylethyl]pyridine](/img/structure/B12507283.png)


![4-carbamimidamido-5-acetamido-6-[2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-5,6-dihydro-4H-pyran-2-carboxylic acid](/img/structure/B12507293.png)
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methyl-1H-indazole-3-carboxylate](/img/structure/B12507295.png)
